Dimethyl tetradecanedioate Dimethyl tetradecanedioate Dimethyl tetradecanedioate is a natural product found in Pseudococcus comstocki with data available.
Brand Name: Vulcanchem
CAS No.: 5024-21-5
VCID: VC3706833
InChI: InChI=1S/C16H30O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-14H2,1-2H3
SMILES: COC(=O)CCCCCCCCCCCCC(=O)OC
Molecular Formula: C16H30O4
Molecular Weight: 286.41 g/mol

Dimethyl tetradecanedioate

CAS No.: 5024-21-5

Cat. No.: VC3706833

Molecular Formula: C16H30O4

Molecular Weight: 286.41 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl tetradecanedioate - 5024-21-5

Specification

CAS No. 5024-21-5
Molecular Formula C16H30O4
Molecular Weight 286.41 g/mol
IUPAC Name dimethyl tetradecanedioate
Standard InChI InChI=1S/C16H30O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-14H2,1-2H3
Standard InChI Key ZDJFDFNNEAPGOP-UHFFFAOYSA-N
SMILES COC(=O)CCCCCCCCCCCCC(=O)OC
Canonical SMILES COC(=O)CCCCCCCCCCCCC(=O)OC

Introduction

Chemical Identity and Structure

Dimethyl tetradecanedioate, also known as tetradecanedioic acid dimethyl ester, is a diester derived from tetradecanedioic acid and methanol. It possesses a symmetrical molecular structure with methyl ester groups at both ends of a fourteen-carbon chain.

Identifiers and Nomenclature

Dimethyl tetradecanedioate is identified through various systematic naming conventions and identifiers in chemical databases and literature . These identifiers are crucial for unambiguous chemical communication and database searching.

ParameterValue
CAS Number5024-21-5
CAS Index NameTetradecanedioic acid, 1,14-dimethyl ester
Common SynonymsNSC 9505, Tetradecanedioic acid dimethyl ester, 1,14-Dimethyl tetradecanedioate
Molecular FormulaC₁₆H₃₀O₄
Molecular Weight286.41 g/mol

Structural Representation

The molecular structure of dimethyl tetradecanedioate features a linear aliphatic chain with methyl ester functional groups at both termini. This structural arrangement contributes to its physical and chemical properties, particularly its reactivity patterns and solubility characteristics .

Structural ParameterRepresentation
SMILES NotationO=C(OC)CCCCCCCCCCCCC(=O)OC
Isomeric SMILESC(CCCCCCCCCCCCC(OC)=O)(OC)=O
InChIInChI=1S/C16H30O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-14H2,1-2H3
InChIKeyZDJFDFNNEAPGOP-UHFFFAOYSA-N

Physical and Chemical Properties

Dimethyl tetradecanedioate exhibits specific physical and chemical properties that determine its behavior in various environments and reactions. Understanding these properties is essential for its practical applications and handling.

Physical Properties

As a solid at room temperature, dimethyl tetradecanedioate possesses certain physical characteristics that are important for its storage, handling, and application in various contexts .

PropertyDescription
Physical StateSolid
AppearanceCrystalline
Storage ConditionsRoom temperature
Purity (Commercial)>98%

Chemical Reactivity

The chemical reactivity of dimethyl tetradecanedioate is primarily determined by its diester functional groups. These groups can participate in various organic reactions, including transesterification, reduction, and hydrolysis, making the compound versatile in organic synthesis.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of dimethyl tetradecanedioate typically involves the esterification of tetradecanedioic acid with methanol. This reaction generally requires acidic catalysts, such as sulfuric acid or p-toluenesulfonic acid, and proceeds through a mechanism similar to other esterification reactions.

The reaction can be represented as:
HOOC-(CH₂)₁₂-COOH + 2CH₃OH → CH₃OOC-(CH₂)₁₂-COOCH₃ + 2H₂O

This process typically involves heating the reaction mixture under reflux conditions to drive the equilibrium toward the ester product by removing water. The reaction time and conditions can vary depending on the specific protocol and desired purity.

Industrial Production

On an industrial scale, continuous processes may be employed for the production of dimethyl tetradecanedioate. These processes often utilize specialized equipment to enhance reaction efficiency and product purity. The industrial synthesis may also incorporate specific catalysts and conditions to optimize yield and reduce waste.

Applications and Uses

Research Applications

Dimethyl tetradecanedioate serves as an important reagent in various research contexts, particularly in organic synthesis and materials science. Its structure makes it valuable for:

  • Serving as a precursor in the synthesis of polymers and copolymers

  • Acting as a model compound in esterification and transesterification studies

  • Functioning as a standard in analytical chemistry

Industrial Applications

In industrial settings, dimethyl tetradecanedioate finds applications in several domains:

Application AreaSpecific Use
Polymer SciencePrecursor for polyester synthesis
Organic SynthesisBuilding block for complex molecules
Fragrance IndustryPotential fragrance ingredient due to its ester characteristics
Analytical ChemistryStandard compound for calibration and method development

Comparative Analysis with Related Compounds

Comparison with Diethyl Tetradecanedioate

Diethyl tetradecanedioate is a closely related compound that differs from dimethyl tetradecanedioate in the alkyl groups of its ester moieties. This structural difference results in distinct properties and applications.

ParameterDimethyl TetradecanedioateDiethyl Tetradecanedioate
Molecular FormulaC₁₆H₃₀O₄C₁₈H₃₄O₄
Molecular Weight286.41 g/mol314.5 g/mol
CAS Number5024-21-519812-63-6
Ester GroupsMethyl (-CH₃)Ethyl (-CH₂CH₃)
LipophilicityLowerHigher
ApplicationsOrganic synthesis, polymer precursorDrug delivery systems, polymer synthesis

The additional carbon atoms in the ethyl ester groups of diethyl tetradecanedioate increase its molecular weight and lipophilicity compared to dimethyl tetradecanedioate. This structural difference affects properties such as solubility, melting point, and reactivity, which in turn influence their respective applications.

Structure-Property Relationships

The structure of dimethyl tetradecanedioate significantly influences its properties and behavior in various contexts. The length of the carbon chain between the ester groups affects properties such as melting point, boiling point, and solubility. The methyl ester groups at both ends confer specific reactivity patterns, particularly in nucleophilic acyl substitution reactions.

Current Research and Future Directions

Recent Studies

Current research involving dimethyl tetradecanedioate spans several domains, including:

  • Exploration of its potential in biodegradable polymer synthesis

  • Investigation of its role in organic synthesis as a building block

  • Studies on its behavior in various reaction systems

FieldPotential Application
Green ChemistryBiodegradable material precursor
Pharmaceutical ResearchBuilding block for bioactive compounds
NanotechnologyComponent in specialized polymer nanocomposites
Sustainable MaterialsPrecursor for bio-based polymers

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